(2S,5R)-2-[(1S)-1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione
(2S,5R)-2-[(1S)-1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
188559-22-0
VCID:
VC0024329
InChI:
InChI=1S/C48H48N2O5/c1-3-29-48(54,30-28-36-18-9-5-10-19-36)32-44(51)45(46(52)50-43(35-55-47(50)53)39-24-15-8-16-25-39)42(4-2)40-26-17-27-41(31-40)49(33-37-20-11-6-12-21-37)34-38-22-13-7-14-23-38/h5-27,31,42-43,45,54H,4,28,30,32-35H2,1-2H3/t42-,43+,45+,48-/m1/s1
SMILES:
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)CC(CCC4=CC=CC=C4)(C#CC)O)C(=O)N5C(COC5=O)C6=CC=CC=C6
Molecular Formula:
C48H48N2O5
Molecular Weight:
732.9 g/mol
(2S,5R)-2-[(1S)-1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione
CAS No.: 188559-22-0
Reference Standards
VCID: VC0024329
Molecular Formula: C48H48N2O5
Molecular Weight: 732.9 g/mol
CAS No. | 188559-22-0 |
---|---|
Product Name | (2S,5R)-2-[(1S)-1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione |
Molecular Formula | C48H48N2O5 |
Molecular Weight | 732.9 g/mol |
IUPAC Name | (2S,5R)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione |
Standard InChI | InChI=1S/C48H48N2O5/c1-3-29-48(54,30-28-36-18-9-5-10-19-36)32-44(51)45(46(52)50-43(35-55-47(50)53)39-24-15-8-16-25-39)42(4-2)40-26-17-27-41(31-40)49(33-37-20-11-6-12-21-37)34-38-22-13-7-14-23-38/h5-27,31,42-43,45,54H,4,28,30,32-35H2,1-2H3/t42-,43+,45+,48-/m1/s1 |
Standard InChIKey | NWQXDMCBNUXVPH-OOYLSIGHSA-N |
Isomeric SMILES | CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C[C@](CCC4=CC=CC=C4)(C#CC)O)C(=O)N5[C@@H](COC5=O)C6=CC=CC=C6 |
SMILES | CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)CC(CCC4=CC=CC=C4)(C#CC)O)C(=O)N5C(COC5=O)C6=CC=CC=C6 |
Canonical SMILES | CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)CC(CCC4=CC=CC=C4)(C#CC)O)C(=O)N5C(COC5=O)C6=CC=CC=C6 |
Synonyms | [4R-[3[2S*(S*),5R*],4R*]]- 3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone |
PubChem Compound | 10974638 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume